3-Methyl-2-nitro-1-benzothiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2-nitro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGHQQPWSCOIVIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40296324 | |
| Record name | 3-methyl-2-nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33357-85-6 | |
| Record name | NSC108796 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108796 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-methyl-2-nitro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40296324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 2 Nitro 1 Benzothiophene
Stereoselective Synthesis of Chiral Derivatives (if applicable for future modifications)
The structure of 3-Methyl-2-nitro-1-benzothiophene itself is achiral. Therefore, direct stereoselective synthesis is not applicable. However, the potential exists for the synthesis of chiral derivatives through further functionalization of the molecule. For instance, reactions at the methyl group or the benzene (B151609) ring could introduce a chiral center.
Currently, there is a lack of specific published research on the stereoselective synthesis of chiral derivatives originating from this compound. General methodologies for creating chiral centers, such as asymmetric catalysis, could theoretically be applied to derivatives of this compound. rug.nl For example, a chiral phosphoric acid (CPA)-catalyzed reaction could potentially be used to introduce chirality in related heterocyclic systems. acs.org However, without specific studies, these remain theoretical applications for future research.
Process Optimization and Scalability Considerations for this compound Production
The production of this compound on a larger scale necessitates careful optimization of the synthesis process to ensure safety, efficiency, and cost-effectiveness. The nitration reaction is notoriously energetic, posing thermal safety risks.
Key Optimization and Scalability Parameters:
Heat Management: Due to the highly exothermic nature of nitration, effective heat removal is the primary concern for safe scale-up. nih.gov Industrial production often moves from traditional batch reactors to continuous flow reactors, which offer significantly better heat transfer and temperature control, thereby reducing the risk of thermal runaway. rug.nlnih.gov
Mixing: Efficient mixing is crucial to ensure uniform reaction conditions and prevent localized "hot spots" where side reactions or decomposition could occur. Inadequate mixing can lead to a decrease in yield and purity.
Reagent Addition: The rate of addition of the nitrating agent must be carefully controlled. In a scaled-up process, this would be managed by automated dosing pumps.
Continuous Flow Chemistry: The use of microreactors or other continuous flow systems is a modern approach to optimize nitration. rug.nlnih.gov These systems allow for rapid mixing and superior heat exchange, leading to higher yields, better selectivity, and improved safety profiles. nih.gov For instance, a continuous flow process can drastically reduce reaction times from hours in a batch process to minutes in a flow system. acs.org
Downstream Processing: Optimization of the work-up and purification steps is also essential for scalability. This includes developing efficient filtration and crystallization protocols to handle larger quantities of material and minimize solvent usage.
While specific optimization studies for this compound are not available, the principles derived from the optimization of other aromatic nitration processes are directly applicable. rug.nlresearchgate.net
Chemical Reactivity and Transformation Studies of 3 Methyl 2 Nitro 1 Benzothiophene
Reactivity of the Methyl Group at Position 3
The methyl group at the C3 position of the benzothiophene (B83047) ring is significantly influenced by the adjacent electron-withdrawing nitro group at C2. This electronic effect is expected to activate the methyl group, making it susceptible to a variety of chemical transformations.
The methyl group of 3-methyl-2-nitro-1-benzothiophene is anticipated to be susceptible to oxidation, yielding the corresponding carboxylic acid, 2-nitro-1-benzothiophene-3-carboxylic acid, or the aldehyde, 2-nitro-1-benzothiophene-3-carbaldehyde, under controlled conditions. The oxidation of methyl groups on aromatic and heteroaromatic rings is a well-established transformation in organic synthesis. For instance, methyl groups on nitroaromatic compounds can be oxidized. A notable example is the oxidative coupling of the methyl groups of 2,4,6-trinitrotoluene (B92697) (TNT) to form hexanitrostilbene (B7817115) nih.gov.
Various reagents can be employed for the oxidation of activated methyl groups. Cerium(IV) salts, such as ammonium (B1175870) cerium(IV) nitrate (B79036), are known to selectively oxidize methyl groups on alkyl-substituted arenes to aldehydes thieme-connect.de. Another potential method involves the use of N-bromosuccinimide (NBS) under photoirradiation in the presence of molecular oxygen, which can directly convert a methyl group on an aromatic nucleus to a carboxylic acid researchgate.net. The reaction likely proceeds through the formation of a benzylic radical, which then reacts with oxygen.
Table 1: Plausible Oxidation Reactions of this compound
| Starting Material | Oxidizing Agent/Conditions | Expected Major Product |
| This compound | 1. KMnO4, heat2. H3O+ | 2-Nitro-1-benzothiophene-3-carboxylic acid |
| This compound | Cerium(IV) ammonium nitrate (CAN) | 2-Nitro-1-benzothiophene-3-carbaldehyde |
| This compound | NBS, AIBN, CCl4, light | 3-(Bromomethyl)-2-nitro-1-benzothiophene |
Note: This table represents predicted outcomes based on the reactivity of analogous compounds and not on documented experimental results for this compound.
The electron-withdrawing effect of the 2-nitro group is expected to increase the acidity of the protons on the 3-methyl group. This renders the methyl group active, similar to the methyl groups in other nitro-containing compounds, making it a potential site for condensation and alkylation reactions. Deprotonation with a suitable base would generate a carbanion that can act as a nucleophile.
This activated methyl group could participate in aldol-type condensation reactions with various aldehydes and ketones rsc.org. For example, in the presence of a base, it could react with aromatic aldehydes to form the corresponding chalcone-like structures. Such condensations are common for active methyl and methylene (B1212753) compounds nih.gov.
Furthermore, the generated carbanion could undergo alkylation with various electrophiles, such as alkyl halides, allowing for the extension of the carbon chain at the C3 position. The alkylation of activated nitrogen heterocycles is a known synthetic strategy nih.govelsevierpure.com.
Table 2: Potential Condensation and Alkylation Reactions
| Reactants | Reagents/Conditions | Expected Product Type |
| This compound + Benzaldehyde | Base (e.g., NaOH or piperidine), heat | Chalcone-like condensation product |
| This compound + Alkyl halide (R-X) | Strong base (e.g., LDA or NaH) | 3-(Alkyl)-2-nitro-1-benzothiophene |
Note: This table illustrates hypothetical reactions based on the expected reactivity of the title compound.
Multi-Component Reactions Involving this compound as a Building Block
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product tcichemicals.comorganic-chemistry.org. This compound possesses functionalities that could allow it to serve as a building block in such reactions.
A plausible strategy would involve the in situ reduction of the nitro group to an amino group. Aromatic amines are key components in many well-known MCRs. For example, chemoselective reduction of the nitro group, potentially with reagents like sodium hydrosulfide, could yield 3-methyl-1-benzothiophen-2-amine youtube.com. This amine could then participate in reactions such as the Strecker synthesis (with an aldehyde and cyanide) to form α-aminonitriles, or the Hantzsch dihydropyridine (B1217469) synthesis (with a β-ketoester and an aldehyde) to generate dihydropyridine derivatives tcichemicals.com.
The activated methyl group could also potentially be involved in MCRs. For instance, in a reaction with an aldehyde and another nucleophile, it could act as the acidic component.
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The presence of multiple reactive sites in this compound makes selectivity a critical aspect of its chemical transformations.
Chemoselectivity: The primary challenge in the reactions of this compound is achieving chemoselectivity between the nitro group, the methyl group, and the benzothiophene ring system. For example, reduction reactions must be carefully controlled to selectively target the nitro group without affecting the thiophene (B33073) ring. Catalytic hydrogenation, a common method for nitro group reduction, can sometimes lead to the reduction of the heterocyclic ring as well. However, highly chemoselective methods for the hydrogenation of nitroarenes using specific catalysts have been developed, which could be applicable here acs.orgnih.gov. Conversely, reactions intended to modify the methyl group must proceed without undesired side reactions at the nitro group or the aromatic rings.
Stereoselectivity: For reactions that generate new stereocenters, such as the condensation of the activated methyl group with a chiral aldehyde or the participation in certain cycloaddition reactions, the control of stereoselectivity would be crucial. The existing molecular framework could exert some degree of diastereocontrol in such transformations.
Mechanistic Investigations of Reactions Involving 3 Methyl 2 Nitro 1 Benzothiophene
Elucidation of Reaction Pathways through Kinetic Analysis
Kinetic analysis is a powerful tool for elucidating reaction mechanisms by providing quantitative data on reaction rates and their dependence on reactant concentrations. For reactions involving 3-methyl-2-nitro-1-benzothiophene, such as nucleophilic aromatic substitution (SNA_r), the rate law can reveal the molecularity of the rate-determining step.
A typical SNA_r reaction of this compound would likely proceed via a two-step addition-elimination mechanism. The first step involves the nucleophilic attack on the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The second step is the departure of the leaving group to restore aromaticity.
The rate of reaction can be expressed by the following general rate law:
Rate = kobs[this compound][Nucleophile]
The observed rate constant, kobs, can be a complex function of the rate constants of the individual steps. Kinetic studies would involve systematically varying the concentrations of the substrate and the nucleophile and monitoring the reaction progress, often spectrophotometrically. While specific kinetic data for this compound is not extensively documented in publicly available literature, the expected kinetic behavior can be inferred from related systems. For instance, the reaction rate is anticipated to be significantly influenced by the nature of the nucleophile and the solvent environment.
A hypothetical kinetic dataset for the reaction of this compound with a generic nucleophile is presented in Table 1 to illustrate the expected trends.
Table 1: Hypothetical Kinetic Data for the Reaction of this compound
| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.01 | 0.1 | 1.0 x 10-5 |
| 2 | 0.02 | 0.1 | 2.0 x 10-5 |
This table is illustrative and based on general principles of second-order kinetics expected for S_NAr reactions.
Identification and Characterization of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and the inference of transition state structures are cornerstones of mechanistic investigation. In the context of reactions involving this compound, the Meisenheimer complex is the key intermediate in S_NAr pathways. mdpi.com These complexes are typically colored, allowing for their detection and characterization by spectroscopic methods such as UV-Vis and NMR spectroscopy. mdpi.com
The structure of the Meisenheimer complex formed from this compound would involve the nucleophile adding to the C2 position, which is activated by the electron-withdrawing nitro group. The negative charge would be delocalized over the benzothiophene (B83047) ring system and the nitro group. While specific spectroscopic data for the Meisenheimer complex of this compound is scarce, studies on analogous nitroaromatic compounds provide a basis for what would be expected. rsc.org
Computational chemistry offers a powerful complementary approach to study the structures and energies of both intermediates and transition states, which are often too fleeting to be observed experimentally. Quantum mechanical calculations can model the geometry of the transition state for the formation of the Meisenheimer complex and for its subsequent decomposition, providing insights into the reaction's energy profile.
Influence of Solvent Effects and Catalytic Species on Reaction Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. For reactions of this compound, particularly with charged nucleophiles, the polarity and protic nature of the solvent are critical.
Polar aprotic solvents, such as DMSO or DMF, are generally effective at solvating the cationic counter-ion of the nucleophile, leaving the anionic nucleophile relatively "bare" and more reactive. youtube.comyoutube.com In contrast, polar protic solvents, like alcohols or water, can form strong hydrogen bonds with the nucleophile, stabilizing it and reducing its nucleophilicity. youtube.comyoutube.comyoutube.com This stabilization of the nucleophile in protic solvents typically leads to a slower reaction rate compared to aprotic solvents. youtube.com Furthermore, the stabilization of the charged Meisenheimer intermediate is also solvent-dependent.
Table 2: Expected Relative Rate Constants in Different Solvents
| Solvent | Type | Dielectric Constant (ε) | Expected Relative Rate |
|---|---|---|---|
| Methanol | Polar Protic | 32.7 | 1 |
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | > 10 |
This table illustrates the general trend of increased reaction rates for S_NAr reactions in polar aprotic solvents compared to polar protic solvents.
Catalytic species can also alter the reaction mechanism. For instance, base catalysis is often observed in reactions with amine nucleophiles, where a second molecule of the amine can act as a general base to deprotonate the zwitterionic intermediate, thereby facilitating the reaction. Phase-transfer catalysts can be employed to facilitate reactions between a nucleophile in an aqueous phase and the substrate in an organic phase.
Isotopic Labeling Studies for Mechanistic Probing
Isotopic labeling is a sophisticated technique used to trace the fate of atoms during a reaction and to probe the nature of bond-breaking and bond-forming steps in the rate-determining transition state. The kinetic isotope effect (KIE), the ratio of the rate constant of a reaction with a light isotope to that with a heavy isotope (e.g., k_H/k_D), is a particularly valuable tool. wikipedia.orgepfl.ch
For reactions of this compound, several types of isotopic labeling studies could provide mechanistic insights:
Deuterium (B1214612) Labeling of the Nucleophile: If the nucleophile contains a labile proton (e.g., an amine or thiol), replacing this proton with deuterium could reveal its role in the mechanism. A primary KIE would be expected if the X-H bond is broken in the rate-determining step.
Labeling of the Leaving Group: While less common for nitro groups, if a different leaving group were present, labeling it with a heavy isotope could help determine if the bond to the leaving group is cleaved in the rate-determining step.
Deuterium Labeling of the Methyl Group: A secondary KIE might be observed upon deuteration of the 3-methyl group. The magnitude of this effect could provide information about changes in hybridization at the C3 position during the reaction, although significant effects are less likely if the reaction center is at C2.
In a study on the dearomative [3+2] cycloaddition of nitrobenzothiophenes, it was noted that 2-methyl-3-nitrobenzothiophene failed to react, suggesting significant steric hindrance from the methyl group at the C2-position. rsc.org This highlights the importance of the substitution pattern on reactivity, which could also be probed using comparative kinetic studies with and without the methyl group, a form of "non-isotopic" substitution.
Table 3: Hypothetical Kinetic Isotope Effects and Mechanistic Implications
| Labeled Position | k_light / k_heavy | Interpretation |
|---|---|---|
| Nucleophile (N-H vs. N-D) | > 2 | Proton transfer is part of the rate-determining step. |
This table provides a simplified interpretation of potential KIE results.
Advanced Spectroscopic and Structural Elucidation of 3 Methyl 2 Nitro 1 Benzothiophene and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Characterization
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass (isobars).
For 3-Methyl-2-nitro-1-benzothiophene (C₉H₇NO₂S), the exact mass can be calculated by summing the precise masses of its constituent isotopes (⁹C, ⁷H, ¹⁴N, ¹⁶O₂, ³²S). This theoretical value is then compared against the experimentally determined mass. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. scirp.orgnih.govresearchgate.netmdpi.com The close agreement between the calculated and observed mass provides definitive confirmation of the molecular formula.
In the analysis of benzothiophene (B83047) derivatives, HRMS is routinely used to confirm the successful incorporation of substituents. rsc.orgmdpi.com For instance, the mass spectrum would show a distinct molecular ion peak [M+H]⁺ corresponding to the protonated molecule.
Table 1: Illustrative HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Difference (ppm) |
| [M]⁺ | 193.0197 | 193.0195 | -1.04 |
| [M+H]⁺ | 194.0275 | 194.0273 | -1.03 |
| [M+Na]⁺ | 216.0095 | 216.0092 | -1.39 |
This table is illustrative. The observed m/z values are hypothetical but represent typical experimental accuracy.
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Connectivity and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and reveals the connectivity between atoms.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo-fused ring and a singlet for the methyl group. rsc.orgchemicalbook.com The chemical shifts and coupling constants (J-values) of the four aromatic protons provide information about their relative positions. For example, protons ortho to each other will exhibit larger coupling constants than meta or para protons.
The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. rsc.orgmdpi.com The chemical shifts are influenced by the local electronic environment; for instance, the carbon atom attached to the nitro group (C2) would be significantly deshielded (shifted downfield), as would the carbons of the aromatic ring.
Multi-dimensional NMR experiments are used to establish connectivity.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For example, an HMBC experiment would show a correlation between the methyl protons and the C3 carbon, as well as the C2 and C4 carbons.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹³C δ (ppm) | Atom Position | Predicted ¹H δ (ppm) | Multiplicity |
| C2 | 148-152 | H4 | 7.9-8.1 | d |
| C3 | 130-134 | H5 | 7.4-7.6 | t |
| C3a | 135-138 | H6 | 7.5-7.7 | t |
| C4 | 124-126 | H7 | 7.8-8.0 | d |
| C5 | 128-130 | 3-CH₃ | 2.5-2.7 | s |
| C6 | 126-128 | |||
| C7 | 123-125 | |||
| C7a | 139-142 | |||
| 3-CH₃ | 14-16 |
Note: Predicted values are based on data from similar substituted benzothiophene and nitro-aromatic structures. rsc.orgrsc.orgchemicalbook.com Solvent: CDCl₃. d=doublet, t=triplet, s=singlet.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by determining the precise spatial arrangement of atoms in a single crystal. This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the solid state. It also reveals intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. nih.govnih.gov
While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from related compounds. nih.gov The benzothiophene core is expected to be largely planar. The C-S bond lengths within the thiophene (B33073) ring would be around 1.70-1.75 Å, and the C-N bond of the nitro group would be approximately 1.47 Å. sfasu.edu The nitro group itself is a planar moiety, but there will be some torsion angle between the plane of the nitro group and the plane of the benzothiophene ring, influenced by steric hindrance from the adjacent methyl group.
The crystal packing would likely be influenced by weak C-H···O interactions between the aromatic or methyl protons and the oxygen atoms of the nitro group on neighboring molecules.
Table 3: Expected Bond Lengths and Angles from a Hypothetical X-ray Crystal Structure
| Parameter | Expected Value | Parameter | Expected Value |
| Bond Lengths (Å) | Bond Angles (°) | ||
| C-S (thiophene ring) | 1.72 ± 0.03 | C-S-C (thiophene) | 92.0 ± 2 |
| C-N (nitro group) | 1.47 ± 0.02 | O-N-O (nitro) | 124.0 ± 2 |
| N-O (nitro group) | 1.22 ± 0.02 | C2-C3-C(methyl) | 121.0 ± 3 |
| C(aromatic)-C(aromatic) | 1.39 ± 0.04 | C(ring)-C(ring)-C(ring) | 120.0 ± 3 |
Note: These values are typical for similar organic molecules and serve as a predictive guide. nih.govnih.govsfasu.edu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making this technique excellent for identifying the presence of specific groups within a molecule.
For this compound, the most prominent IR and Raman bands would be associated with the nitro (NO₂), methyl (CH₃), and benzothiophene ring systems.
Nitro Group (NO₂): This group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (νas) typically found in the 1500-1560 cm⁻¹ region, and a symmetric stretch (νs) in the 1300-1370 cm⁻¹ region. sfasu.eduesisresearch.org The presence of these two strong bands is a clear indicator of the nitro functionality.
Aromatic Ring: The C=C stretching vibrations of the benzene (B151609) and thiophene rings appear in the 1400-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
Methyl Group (CH₃): The C-H stretching vibrations of the methyl group are found in the 2850-3000 cm⁻¹ range. scirp.org
Thiophene Moiety: Vibrations involving the C-S bond are typically weaker and found at lower wavenumbers.
Computational methods, such as Density Functional Theory (DFT), are often used alongside experimental data to assign the observed vibrational modes with high confidence. sfasu.edunih.gov
Table 4: Key Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Assignment | Intensity (IR) |
| 3050-3150 | Aromatic C-H Stretch | Medium-Weak |
| 2850-3000 | Methyl C-H Stretch | Medium |
| 1500-1560 | Asymmetric NO₂ Stretch | Strong |
| 1450-1600 | Aromatic C=C Ring Stretch | Medium-Strong |
| 1300-1370 | Symmetric NO₂ Stretch | Strong |
| ~750 | C-S Stretch | Weak |
Note: Frequencies are based on data for related nitro-aromatic and benzothiophene compounds. esisresearch.orgscirp.orgnist.gov
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Structure and Photophysical Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence emission, provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
The parent compound, benzothiophene, exhibits absorption bands in the UV region. researchgate.net The introduction of substituents dramatically alters the electronic structure and, consequently, the absorption spectrum. In this compound, the system is influenced by:
The benzothiophene core, which is the primary chromophore.
The nitro group (NO₂) , a strong electron-withdrawing group that acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths.
The methyl group (CH₃) , a weak electron-donating group.
The combination of these groups extends the π-conjugated system, and intramolecular charge transfer (ICT) transitions from the electron-rich benzothiophene ring to the electron-deficient nitro group are expected. This would likely result in an absorption maximum (λ_max) appearing at a longer wavelength compared to unsubstituted benzothiophene. mdpi.com
Fluorescence, the emission of light from an excited singlet state, is often observed in aromatic systems. However, nitroaromatic compounds are frequently non-fluorescent or weakly fluorescent. researchgate.net The nitro group can promote efficient intersystem crossing to the triplet state or provide non-radiative decay pathways, effectively quenching fluorescence. Therefore, this compound is expected to exhibit minimal to no fluorescence.
Table 5: Predicted Photophysical Properties of this compound
| Property | Predicted Value/Observation | Reference Compound |
| Absorption | ||
| λ_max (in Hexane/Ethanol) | 270 - 350 nm | Benzothiophene researchgate.net |
| Molar Absorptivity (ε) | Moderate to High | |
| Emission | ||
| Fluorescence | Weak or Quenched | Nitrobenzene researchgate.net |
| Stokes Shift | N/A (if non-fluorescent) |
Note: Predictions are based on the known effects of nitro groups on aromatic chromophores. researchgate.netnih.gov
Computational and Theoretical Studies on 3 Methyl 2 Nitro 1 Benzothiophene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization
The foundational step in the computational analysis of 3-methyl-2-nitro-1-benzothiophene would involve geometry optimization using Density Functional Theory (DFT). This method is a workhorse of quantum chemistry, balancing computational cost with high accuracy for predicting molecular structures.
A typical approach would employ a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p). The optimization process would yield the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial data on bond lengths, bond angles, and dihedral angles. This optimized geometry represents the global minimum on the potential energy surface and is the starting point for all other computational analyses. For related heterocyclic compounds, DFT has been shown to produce geometric parameters that are in excellent agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netnih.gov
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N | Data not available |
| Bond Length | N-O1 | Data not available |
| Bond Length | N-O2 | Data not available |
| Bond Length | C3-C(methyl) | Data not available |
| Bond Angle | C2-C3-C(methyl) | Data not available |
| Bond Angle | C3-C2-N | Data not available |
| Dihedral Angle | C3a-C2-N-O1 | Data not available |
Note: This table is illustrative. The values are placeholders pending actual computational studies.
Molecular Orbital Analysis: HOMO-LUMO Energies and Frontier Orbital Interactions
Frontier Molecular Orbital (FMO) theory is central to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity. nih.gov A small energy gap generally signifies high chemical reactivity and lower kinetic stability. nih.gov For this compound, the electron-withdrawing nitro group at the 2-position is expected to significantly lower the energy of the LUMO, which would likely be localized over the nitro group and the adjacent π-system. The methyl group at the 3-position, being a weak electron-donating group, would slightly raise the energy of the HOMO. The distribution of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
Note: This table is illustrative and awaits data from future computational work.
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds.
Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The vibrational frequencies corresponding to specific functional groups, such as the symmetric and asymmetric stretching of the nitro group, the C-S stretching of the thiophene (B33073) ring, and the C-H vibrations of the methyl group, could be calculated and assigned. These theoretical spectra serve as a valuable reference for interpreting experimental data. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govresearchgate.net Such calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and all carbon atoms in the molecule, aiding in the structural elucidation.
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis). This analysis would identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* or n→π* transitions for this type of chromophore.
Computational Modeling of Reaction Pathways and Transition State Geometries
Theoretical chemistry can be used to explore the potential reactivity of this compound in various chemical reactions. By mapping the potential energy surface for a proposed reaction, chemists can identify the transition state structures, which are the energy maxima along the reaction coordinate.
The calculation of the activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics. For instance, studying the cycloaddition reactions or nucleophilic aromatic substitution reactions involving this compound would be a valuable application of this methodology. researchgate.net This approach allows for the exploration of reaction mechanisms and the prediction of product distributions without the need for extensive experimental work.
Quantum Chemical Descriptors and Reactivity Predictions for this compound
From the calculated HOMO and LUMO energies, a range of quantum chemical descriptors can be derived to quantify the reactivity of this compound. These descriptors provide a more quantitative picture of the molecule's chemical behavior.
Table 3: Quantum Chemical Descriptors
| Descriptor | Formula | Significance | Predicted Value |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy required to remove an electron. | Data not available |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when an electron is added. | Data not available |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | Data not available |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | Data not available |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. | Data not available |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to accept electrons. | Data not available |
Note: This table outlines the standard descriptors and their significance. The values for the title compound are contingent on future computational studies.
Another powerful tool is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map visually represents the charge distribution on the molecule, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. For this compound, the MEP would likely show a significant negative potential around the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack.
Derivatization and Structural Modification Strategies for 3 Methyl 2 Nitro 1 Benzothiophene
Synthesis of Diverse Amino-Benzothiophene Analogues
The conversion of the 2-nitro group to a 2-amino group is a pivotal transformation, as the resulting 2-amino-3-methyl-1-benzothiophene is a versatile intermediate for further synthesis. The amino group can act as a nucleophile or be converted into a diazonium salt, opening up a wide array of subsequent derivatization possibilities. The reduction of the nitro group is typically achieved using various reducing agents under controlled conditions.
Commonly employed methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Chemical reduction methods are also highly effective, utilizing reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) powder in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄). The choice of reducing agent can be critical to ensure chemoselectivity, preserving other functional groups within the molecule. For instance, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
| Reagent | Conditions | Product |
|---|---|---|
| H₂, Pd/C | Methanol, Room Temperature | 2-Amino-3-methyl-1-benzothiophene |
| SnCl₂·2H₂O | Ethanol, Reflux | 2-Amino-3-methyl-1-benzothiophene |
| Fe / NH₄Cl | Ethanol/Water, Reflux | 2-Amino-3-methyl-1-benzothiophene |
| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane, 80 °C | 2-Amino-3-methyl-1-benzothiophene |
The resulting 2-amino-3-methyl-1-benzothiophene can be further modified, for example, through acylation, alkylation, or diazotization, to generate a diverse library of analogues. ktu.edu
Functionalization and Derivatization at the Methyl Group
The methyl group at the 3-position is another key site for derivatization. It can undergo free-radical halogenation, most commonly bromination, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. This reaction yields 3-(bromomethyl)-2-nitro-1-benzothiophene, a highly reactive intermediate. rsc.org The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of various functional groups such as alcohols, ethers, amines, and nitriles.
Furthermore, the methyl group can be oxidized to a formyl group (CHO) or a carboxylic acid group (COOH) using appropriate oxidizing agents. For example, selenium dioxide (SeO₂) can be used for oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) can convert it to the carboxylic acid. These transformations introduce new reactive handles for further synthetic manipulations, such as Wittig reactions or amide bond formations.
| Reagent | Conditions | Product |
|---|---|---|
| N-Bromosuccinimide (NBS), AIBN | CCl₄, Reflux | 3-(Bromomethyl)-2-nitro-1-benzothiophene |
| Potassium Permanganate (KMnO₄) | Pyridine/Water, Reflux | 2-Nitro-1-benzothiophene-3-carboxylic acid |
| Selenium Dioxide (SeO₂) | Dioxane, Reflux | 2-Nitro-1-benzothiophene-3-carbaldehyde |
Halogenation and Other Electrophilic Substitutions on the Benzothiophene (B83047) Core
Electrophilic substitution on the benzothiophene ring system is a fundamental strategy for introducing functional groups onto the benzene (B151609) portion of the molecule. chemicalbook.com In 3-methyl-2-nitro-1-benzothiophene, the directing effects of the existing substituents play a crucial role. The methyl group is an activating, ortho-para director, while the nitro group is a deactivating, meta director. Given that the 2- and 3-positions on the thiophene (B33073) ring are occupied, electrophilic attack is directed to the benzo moiety. The interplay of the activating methyl group and the deactivating nitro group will influence the position of substitution, which generally occurs at the 4-, 5-, 6-, or 7-positions.
Halogenation, such as bromination or chlorination, can be achieved using reagents like bromine in acetic acid or N-chlorosuccinimide. rsc.org Nitration using a mixture of nitric and sulfuric acid, or sulfonation with fuming sulfuric acid, can introduce nitro or sulfonic acid groups, respectively, onto the benzene ring. The precise location of substitution depends on the specific reaction conditions and the relative directing power of the substituents. chemguide.co.uk
| Reaction | Reagent | Typical Position of Substitution |
|---|---|---|
| Bromination | Br₂ in Acetic Acid | 4-, 6-, or 7-position |
| Chlorination | N-Chlorosuccinimide (NCS) | 4-, 6-, or 7-position |
| Nitration | HNO₃ / H₂SO₄ | 4- or 6-position |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 7-position |
Palladium-Catalyzed Cross-Coupling Reactions at Various Positions of the Heterocycle
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.orgyoutube.com Halogenated derivatives of this compound, synthesized as described in the previous section, are excellent substrates for these reactions. Common cross-coupling reactions include the Suzuki, Heck, Stille, Sonogashira, and Buchwald-Hartwig reactions. youtube.com
For instance, a bromo-substituted this compound can be coupled with a boronic acid (Suzuki reaction), an alkene (Heck reaction), an organotin compound (Stille reaction), or a terminal alkyne (Sonogashira reaction) to introduce aryl, vinyl, or alkynyl groups at specific positions on the benzothiophene core. rsc.orgmdpi.com The Buchwald-Hartwig amination allows for the direct formation of carbon-nitrogen bonds. These reactions significantly expand the structural diversity achievable from the parent compound.
| Reaction Name | Coupling Partner | Bond Formed | Example Substrate |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂ | C-C (Aryl) | 6-Bromo-3-methyl-2-nitro-1-benzothiophene |
| Heck Coupling | Alkene | C-C (Vinyl) | 6-Bromo-3-methyl-2-nitro-1-benzothiophene |
| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) | 6-Bromo-3-methyl-2-nitro-1-benzothiophene |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | 6-Bromo-3-methyl-2-nitro-1-benzothiophene |
Annulation, Ring Expansion, and Ring Contraction Strategies to Form New Heterocyclic Systems
Annulation strategies involve the construction of a new ring fused to the existing benzothiophene framework, leading to more complex polycyclic heterocyclic systems. scripps.edunih.govacs.org Derivatives of this compound can serve as precursors for such transformations. For example, the 2-amino-3-methyl derivative is a classic starting material for the Friedländer annulation, where condensation with a β-ketoester can yield a fused pyridinone ring.
Similarly, functional groups introduced at the 3-methyl position or on the benzene ring can participate in cyclization reactions. A 3-(bromomethyl) derivative can be used to construct a new ring by reacting with a bifunctional nucleophile. Ring-closing metathesis (RCM) of a derivative bearing two terminal alkene chains could also be employed to form a new macrocyclic or fused ring system. While less common, ring expansion or contraction reactions, potentially through photochemical methods or specific rearrangements, could also be explored to modify the core heterocyclic structure. acs.org
| Strategy | Key Intermediate | Reagent/Condition | Resulting System |
|---|---|---|---|
| Friedländer Annulation | 2-Amino-3-methyl-1-benzothiophene | β-Ketoester, Acid catalyst | Fused Pyridinone Ring |
| Bischler-Napieralski type | N-Acyl-2-(2-aminoethyl)benzothiophene | POCl₃, PPA | Fused Dihydropyridine (B1217469) Ring |
| Intramolecular Heck Reaction | 7-Bromo-6-allyl-benzothiophene | Pd Catalyst, Base | Fused Cyclopentene Ring |
| Pictet-Spengler Reaction | 2-(2-Aminoethyl)benzothiophene | Aldehyde, Acid catalyst | Fused Tetrahydro-β-carboline analogue |
Potential Applications of 3 Methyl 2 Nitro 1 Benzothiophene and Its Derivatives Excluding Pharmacology
Role as Versatile Intermediates in Fine Chemical Synthesis
The 3-methyl-2-nitro-1-benzothiophene core is a valuable building block for the synthesis of more complex heterocyclic systems. The presence of the nitro group at the 2-position and the methyl group at the 3-position provides multiple reactive sites for further chemical transformations.
The nitro group is particularly versatile; it can be readily reduced to an amino group, which then serves as a handle for a variety of subsequent reactions. This amino functionality can be diazotized to introduce other functional groups or can participate in condensation reactions to form fused heterocyclic rings. For instance, the reduction of the nitro group followed by reaction with appropriate reagents can lead to the synthesis of various benzothiophene-fused heterocycles.
Furthermore, the electron-withdrawing nature of the nitro group activates the benzothiophene (B83047) ring towards nucleophilic aromatic substitution, allowing for the introduction of a range of nucleophiles. The methyl group can also be functionalized, for example, through oxidation to a carboxylic acid or halogenation, to provide another point of diversification. The reactivity of the benzothiophene core itself, including electrophilic substitution at other positions, further expands its utility as a synthetic intermediate.
A general scheme for the synthetic utility of this compound is presented below:
| Starting Material | Reagents and Conditions | Product Type | Potential Applications |
| This compound | Reduction (e.g., SnCl2/HCl) | 3-Methyl-1-benzothiophen-2-amine | Synthesis of fused heterocycles, dyes, and ligands |
| This compound | Nucleophilic Aromatic Substitution (e.g., NaOMe) | 2-Methoxy-3-methyl-1-benzothiophene derivatives | Fine chemical synthesis |
| 3-Methyl-1-benzothiophen-2-amine | Diazotization followed by Sandmeyer reaction | 2-Halo-3-methyl-1-benzothiophene derivatives | Cross-coupling reactions for complex molecule synthesis |
| 3-Methyl-1-benzothiophen-2-amine | Condensation with dicarbonyl compounds | Fused polycyclic heteroaromatic compounds | Materials science, organic electronics |
Applications in Material Science: Organic Semiconductors, Dyes, and Optical Materials
The benzothiophene moiety is a well-established component in the design of organic electronic materials due to its rigid, planar structure and electron-rich nature, which facilitate intermolecular π-π stacking and charge transport. The introduction of a nitro group, a strong electron acceptor, and a methyl group, a weak electron donor, into the benzothiophene core can significantly modulate its electronic properties.
Organic Semiconductors: Benzothiophene derivatives, particularly those that can be functionalized to form extended π-conjugated systems, are promising candidates for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). mdpi.com The push-pull nature of this compound could be exploited in the design of donor-π-acceptor (D-π-A) type molecules, which are known to have interesting photophysical and electronic properties. While direct data on this compound is not available, related benzothiophene derivatives have shown significant potential in OLED applications. rsc.orgfrontiersin.orgrsc.orgbeilstein-journals.org
Dyes: The nitro group is a powerful chromophore, and its presence in the this compound structure suggests its potential use as a dye or as a precursor for azo dyes. Nitro and nitroso compounds have historical and current applications in the dye industry. researchgate.net Azo dyes based on thiophene (B33073) and its derivatives are known for their bright colors and good fastness properties. sapub.orgscilit.com The diazotization of the corresponding amino derivative of this compound and coupling with various aromatic compounds could lead to a range of dyes with different colors and properties.
Optical Materials: Molecules with significant intramolecular charge transfer, as is expected in this compound, can exhibit nonlinear optical (NLO) properties. Such materials are of interest for applications in optical communications and data storage. The benzothiophene scaffold has been explored for its aggregation-induced emission (AIE) and mechanofluorochromic (MFC) behavior, which are desirable properties for advanced optical materials. rsc.org
Utility in Agrochemical Research as Structural Scaffolds
The benzothiophene ring system is a "privileged" scaffold in medicinal and agrochemical research, meaning it is a structural motif that is frequently found in biologically active compounds. mdpi.comresearchgate.net Various derivatives of benzothiophene have been reported to exhibit a wide range of biological activities, including fungicidal and insecticidal properties. sioc-journal.cnnih.gov
The specific substitution pattern of this compound can be used as a starting point for the synthesis of new potential agrochemicals. By modifying the methyl and nitro groups, and by introducing other functional groups onto the benzothiophene ring, a library of compounds can be generated for biological screening. For example, the amino derivative obtained from the reduction of this compound can be used to synthesize amides, sulfonamides, and other functionalities that are commonly found in agrochemicals.
The table below summarizes the reported agrochemical activities of some benzothiophene derivatives, suggesting the potential of the this compound scaffold in this field.
| Benzothiophene Derivative Type | Agrochemical Activity | Reference |
| Benzothiophene carboxamides | Fungicidal | sioc-journal.cn |
| Di(hetero)arylamines based on benzothiophene | Antifungal | nih.gov |
| α-Hydroxyphosphonates with a benzothiophene scaffold | Potential as pesticide agents | mdpi.comnih.gov |
| General benzothiophene derivatives | Antimicrobial, Antifungal | uwf.edunih.govbenthamdirect.com |
Catalytic Applications: As Ligands or Precursors for Transition Metal Catalysts
The sulfur atom in the benzothiophene ring and the oxygen atoms of the nitro group in this compound possess lone pairs of electrons that can coordinate with transition metals. This makes the molecule a potential ligand for the formation of metal complexes. The electronic properties of the benzothiophene ligand can be tuned by the substituents, which in turn can influence the catalytic activity of the resulting metal complex.
Transition metal complexes containing benzothiophene-based ligands have been investigated for various catalytic transformations. researchgate.netd-nb.info For example, palladium complexes are widely used in cross-coupling reactions, and the nature of the ligand plays a crucial role in the efficiency and selectivity of the catalyst. The synthesis of benzothiophene derivatives itself often involves transition metal catalysis, highlighting the intimate relationship between these two fields. organic-chemistry.orgacs.orgacs.org
Furthermore, this compound could serve as a precursor for the synthesis of more complex ligands. For example, the reduction of the nitro group to an amine would allow for the introduction of phosphine or other coordinating groups, leading to multidentate ligands that can form stable and catalytically active metal complexes. The catalytic hydrogenation of benzothiophenes is also a significant area of research. researchgate.netacs.org
Environmental Applications: Sensing Agents and Degradation Studies
Sensing Agents: Benzothiophene derivatives have been utilized in the development of electrochemical sensors for the detection of various analytes, including environmental pollutants. researchgate.netscite.aiconsensus.appmdpi.comfrontiersin.org The electrochemical properties of this compound, stemming from its conjugated system and the presence of the electroactive nitro group, could be exploited for the fabrication of sensors. For instance, a sensor based on this molecule could be designed for the detection of specific metal ions or organic pollutants through voltammetric or amperometric techniques.
Degradation Studies: The environmental fate of nitroaromatic compounds is a significant area of research due to their potential toxicity and persistence. nih.govcswab.orgresearchgate.netannualreviews.orgcambridge.org Studies on the biodegradation of nitroaromatic compounds have revealed various microbial pathways for their transformation. The presence of the benzothiophene core in this compound adds another layer of complexity to its potential degradation. Research on the biodesulfurization of benzothiophene and its derivatives has identified microorganisms capable of cleaving the carbon-sulfur bond. nih.gov Understanding the microbial degradation pathways of this compound is crucial for assessing its environmental impact and for developing potential bioremediation strategies. Photodegradation is another important environmental process for such compounds. nih.gov
Future Research Directions and Unexplored Avenues for 3 Methyl 2 Nitro 1 Benzothiophene
Development of Novel and Highly Efficient Synthetic Methodologies
Current synthetic routes to nitro-substituted benzothiophenes often involve multi-step processes, such as the nitration of a pre-existing benzothiophene (B83047) carboxylic acid, which can lead to a mixture of isomers and require challenging purification. rsc.org Future research should prioritize the development of more direct, efficient, and regioselective methods for the synthesis of 3-Methyl-2-nitro-1-benzothiophene.
Key areas for exploration include:
Direct C-H Nitration: Investigating novel catalytic systems for the direct and selective nitration of 3-methyl-1-benzothiophene at the C2 position would represent a significant leap in efficiency. This could involve exploring transition-metal catalysts or innovative nitrating agents that offer high regioselectivity.
One-Pot Annulation Strategies: Designing one-pot or tandem reactions that construct the benzothiophene ring and introduce the nitro and methyl groups in a single, streamlined process would be highly advantageous. This could involve the cyclization of appropriately functionalized precursors. rsc.org
Flow Chemistry Approaches: The use of microreactor technology could enable safer and more controlled nitration reactions, potentially improving yields and minimizing the formation of byproducts often associated with energetic nitration processes.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Direct C-H Nitration | High atom economy, reduced step count | Achieving high regioselectivity at the C2 position |
| One-Pot Annulation | Increased efficiency, reduced waste | Design and synthesis of suitable precursors |
| Flow Chemistry | Enhanced safety, precise reaction control | Scale-up and optimization of flow conditions |
In-depth Mechanistic Understanding of Complex Reactions
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms.
Specific areas of focus should include:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition states, and understand the regioselectivity observed in reactions such as nitration and functionalization.
Kinetic Studies: Detailed kinetic analysis of key reactions can provide valuable insights into the reaction order, rate-determining steps, and the influence of catalysts and reaction conditions.
Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, can help to identify and characterize reactive intermediates, providing direct evidence for proposed reaction mechanisms.
Integration into Advanced Functional Materials for Emerging Technologies
The benzothiophene core is a well-established building block for organic electronic materials due to its rigid, planar structure and electron-rich nature. The introduction of a nitro group, a strong electron-withdrawing group, and a methyl group can significantly modulate the electronic properties of the benzothiophene system.
Future research should explore the potential of this compound and its derivatives in:
Organic Field-Effect Transistors (OFETs): The tailored electronic properties of this compound derivatives could lead to the development of novel p-type, n-type, or ambipolar organic semiconductors.
Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in the active layer of organic solar cells.
Organic Light-Emitting Diodes (OLEDs): As host materials or emitters in the emissive layer of OLEDs, potentially leading to new colors and improved efficiencies.
| Potential Application | Key Property to Investigate | Potential Advantage |
| Organic Field-Effect Transistors | Charge carrier mobility, on/off ratio | Tunable electronic properties for specific device requirements |
| Organic Photovoltaics | HOMO/LUMO energy levels, absorption spectrum | Enhanced light harvesting and charge separation |
| Organic Light-Emitting Diodes | Photoluminescence quantum yield, color purity | Access to new emissive materials with tailored properties |
High-Throughput Screening for New Chemical Reactivity Profiles
To accelerate the discovery of new reactions and applications for this compound, high-throughput screening (HTS) techniques can be employed. This approach allows for the rapid evaluation of a large number of reaction conditions, catalysts, and substrates.
Future research directions utilizing HTS could include:
Catalyst Discovery: Screening large libraries of transition metal catalysts and ligands to identify optimal conditions for various transformations, such as C-H functionalization or cross-coupling reactions.
Reaction Condition Optimization: Rapidly identifying the ideal solvent, temperature, and reagent concentrations for known and novel reactions to maximize yields and selectivity.
Discovery of Novel Reactivity: Employing HTS to explore reactions with a wide range of reagents and reaction partners to uncover previously unknown reactivity patterns of the this compound scaffold.
By systematically pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in synthetic chemistry, catalysis, materials science, and beyond.
Q & A
Basic: What are the common synthetic routes for 3-methyl-2-nitro-1-benzothiophene, and how are intermediates characterized?
Answer:
The synthesis typically involves functionalization of the benzothiophene core via nitration and methylation. For example, intermediate thiophene derivatives can be synthesized using anhydrides (e.g., succinic anhydride) under reflux in CH₂Cl₂ with nitrogen protection, followed by purification via reverse-phase HPLC (methanol/water gradients) . Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and substituent integration. For instance, methyl groups in similar compounds show peaks at δ 1.2–1.5 ppm (¹H) and δ 20–25 ppm (¹³C) .
- Melting point analysis : Derivatives like methyl 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate exhibit sharp melting points (e.g., 223–226°C), indicating purity .
Advanced: How can researchers optimize reaction conditions to mitigate low yields in benzothiophene nitration?
Answer:
Nitration efficiency depends on:
- Electrophilic substitution control : Use mixed acids (HNO₃/H₂SO₄) at 0–5°C to avoid over-nitration.
- Steric effects : Methyl groups at the 3-position can hinder nitration; kinetic studies using HPLC monitoring (e.g., C18 columns with acetonitrile/water mobile phases) help identify competing pathways .
- Catalysis : Lewis acids like FeCl₃ may enhance regioselectivity. For example, analogous reactions show 15–20% yield improvements with FeCl₃ (0.1 equiv) .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Answer:
- IR spectroscopy : Nitro groups absorb at 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretches). Methyl C-H stretches appear at 2850–2960 cm⁻¹ .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]⁺ for C₁₀H₉NO₂S: calc. 223.0403, observed 223.0405) .
- Multi-nuclear NMR : ¹H-¹³C HSQC resolves overlapping signals in crowded aromatic regions .
Advanced: How can crystallographic data discrepancies (e.g., twinning) be resolved during structural refinement of nitro-benzothiophenes?
Answer:
- Software tools : SHELXL (for high-resolution refinement) and SHELXD (for twinned data) are robust for handling pseudo-merohedral twinning. Use the HKLF5 format in SHELXL to model twin laws .
- Validation metrics : Check R-factor convergence (target < 5%) and ADP (atomic displacement parameter) consistency. For example, ORTEP-3 visualizes anisotropic displacement ellipsoids to detect disorder .
- Case study : A nitro-benzothiophene derivative refined with SHELXL showed a final R₁ = 3.2% using 4862 reflections, confirming a monoclinic P2₁/c space group .
Basic: What biological assays are used to evaluate the bioactivity of this compound derivatives?
Answer:
- Antibacterial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with MIC ≤ 8 µg/mL are considered potent .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) assess IC₅₀ values. For example, ethyl 2-[(Z)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]amino-tetrahydrobenzo[b]thiophene-3-carboxylate showed IC₅₀ = 12 µM .
Advanced: How can researchers address contradictory SAR (structure-activity relationship) data in benzothiophene-based inhibitors?
Answer:
- Data normalization : Account for assay variability by benchmarking against controls (e.g., doxorubicin for cytotoxicity).
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins (e.g., topoisomerase II). For nitro derivatives, electrostatic potential maps reveal nitro group interactions with active-site arginine residues .
- Meta-analysis : Compare IC₅₀ values across studies. A 2023 review noted that 3-methyl substitution enhances lipid solubility (logP ≈ 2.8), correlating with improved membrane permeability .
Basic: What software tools are recommended for crystallographic data analysis of nitro-benzothiophenes?
Answer:
- Structure solution : SHELXS (charge flipping) or SHELXD (dual-space methods) for small-molecule datasets .
- Refinement : SHELXL for high-resolution data; use "TWIN" and "BASF" commands for twinned crystals .
- Visualization : WinGX and ORTEP-3 generate publication-quality thermal ellipsoid plots (Fig. 1) .
Advanced: What strategies improve the reproducibility of benzothiophene derivative synthesis across labs?
Answer:
- Reaction monitoring : In situ IR or Raman spectroscopy tracks nitration progress (e.g., nitro group formation at 1350 cm⁻¹) .
- Standardized protocols : Detailed SOPs for anhydrous conditions (e.g., CH₂Cl₂ dried over MgSO₄) and inert atmospheres (N₂/Ar) .
- Inter-lab validation : A 2024 multi-center study achieved 89% yield consistency for methyl 2-nitro-6-tert-butyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using shared HPLC gradients (30→100% methanol) .
Basic: How are stability and storage conditions optimized for nitro-benzothiophene derivatives?
Answer:
- Light sensitivity : Store in amber vials at –20°C; nitro groups are prone to photodegradation (t₁/₂ ≈ 14 days under UV light) .
- Thermal stability : TGA (thermogravimetric analysis) shows decomposition onset at 180–200°C for most derivatives .
Advanced: How can researchers resolve spectral overlaps in crowded aromatic regions of ¹H NMR spectra?
Answer:
- 2D NMR techniques : COSY and NOESY identify coupling networks. For example, meta-coupled protons in nitro-benzothiophenes show cross-peaks at δ 7.3–7.6 ppm .
- Solvent optimization : Use deuterated DMSO-d₆ to enhance signal splitting; 600 MHz instruments improve resolution .
- Case study : A 3-methyl-2-nitro derivative’s ¹H NMR in CDCl₃ showed resolved doublets at δ 7.45 (J = 8.2 Hz) and δ 7.52 (J = 8.2 Hz) for H-4 and H-5 protons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
